2-[2-(1-Phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid
CAS No.:
Cat. No.: VC20389441
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO3 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | 2-[2-(1-phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C14H13NO3/c16-12(17)8-11-9-15-13(18-11)14(6-7-14)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,16,17) |
| Standard InChI Key | DEQXZTUQJGCGLS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CC(=O)O |
Introduction
Chemical Structure and Key Features
Molecular Architecture
The compound’s structure (C₁₄H₁₃NO₃, molecular weight: 243.26 g/mol) features three distinct components:
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1-Phenylcyclopropyl group: A cyclopropane ring fused to a phenyl group, introducing steric strain and rigidity.
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1,3-Oxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 3.
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Acetic acid side chain: A carboxylic acid group at the oxazole’s 5-position, enabling hydrogen bonding and ionic interactions.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molecular Weight | 243.26 g/mol | |
| IUPAC Name | 2-[2-(1-phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid | |
| Canonical SMILES | C1CC1(C2=CC=CC=C2)C3=NC=C(O3)CC(=O)O | |
| Key Functional Groups | Oxazole, cyclopropane, carboxylic acid |
Stereoelectronic Considerations
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The cyclopropane’s angle strain (60° bond angles) may enhance reactivity or influence conformational preferences in biological systems .
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The oxazole ring’s electron-deficient nature facilitates π-π stacking and dipole-dipole interactions, common in drug-receptor binding .
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The carboxylic acid group (pKa ≈ 4.7) enables pH-dependent solubility and salt formation .
Hypothetical Synthesis Pathways
While no direct synthesis data exists for this compound, plausible routes can be inferred from analogous oxazole and cyclopropane syntheses:
Oxazole Formation
Route A (Robinson-Gabriel Synthesis):
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Condensation of a β-ketoamide (e.g., phenylcyclopropyl ketone derivative) with an α-hydroxyaldehyde.
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Cyclodehydration using POCl₃ or H₂SO₄ to form the oxazole core .
Route B (Huisgen Cycloaddition):
Carboxylic Acid Functionalization
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Hydrolysis of a methyl ester precursor (e.g., 2-[2-(1-phenylcyclopropyl)-1,3-oxazol-5-yl]acetic acid methyl ester) under basic conditions .
Hypothetical Applications
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Anti-Inflammatory Agents: The carboxylic acid group may inhibit cyclooxygenase (COX) enzymes, akin to Mofezolac .
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Antimicrobials: Oxazole derivatives often disrupt bacterial cell wall synthesis .
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Metabolic Modulators: Cyclopropane-containing compounds show promise in lipid metabolism regulation .
Research Gaps and Future Directions
Unanswered Questions
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Synthetic Feasibility: Optimal routes for large-scale production remain unexplored.
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Pharmacokinetics: Absorption, distribution, and toxicity profiles are unknown.
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Target Identification: No specific biological targets have been validated.
Recommended Studies
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